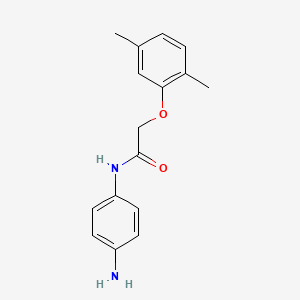

N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide

Description

N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide is an acetamide derivative characterized by a 4-aminophenyl group attached to the acetamide nitrogen and a 2,5-dimethylphenoxy moiety at the acetyl carbon.

Properties

IUPAC Name |

N-(4-aminophenyl)-2-(2,5-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-3-4-12(2)15(9-11)20-10-16(19)18-14-7-5-13(17)6-8-14/h3-9H,10,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNTXIXJYNYXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide generally follows a multi-step synthetic pathway involving the formation of key intermediates and subsequent coupling reactions.

1.1 Formation of 2-(2,5-dimethylphenoxy)acetic acid or its derivatives

- The synthesis begins with 2,5-dimethylphenol, which undergoes etherification with chloroacetic acid or its derivatives under basic conditions (e.g., sodium hydroxide) to yield 2-(2,5-dimethylphenoxy)acetic acid. This step forms the phenoxyacetamide backbone essential for the target molecule.

1.2 Activation of the carboxylic acid

- The 2-(2,5-dimethylphenoxy)acetic acid is then converted into a more reactive intermediate, such as an acid chloride (using reagents like thionyl chloride) or activated ester, to facilitate amide bond formation.

1.3 Amidation with 4-aminophenyl derivative

The activated 2-(2,5-dimethylphenoxy)acetyl intermediate is reacted with 4-aminophenylamine (para-aminophenylamine) to form the amide bond, yielding this compound.

This amidation is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid generated during the reaction.

- The crude product is purified by recrystallization or chromatographic techniques to obtain the pure compound.

Industrial Production Methods

For scale-up and industrial production, the synthetic route is optimized to improve yield, purity, and process efficiency:

Continuous flow reactors are employed to maintain precise control over reaction parameters such as temperature, mixing, and reaction time, which enhances reproducibility and safety.

Automated reagent addition and temperature control systems minimize side reactions and by-product formation.

Use of green solvents and catalysts may be explored to improve environmental sustainability.

Advanced purification methods, including crystallization under controlled conditions and preparative chromatography, ensure high purity suitable for pharmaceutical or research applications.

Reaction Scheme Summary

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Etherification of 2,5-dimethylphenol with chloroacetic acid | NaOH, aqueous or organic solvent, heat | 2-(2,5-dimethylphenoxy)acetic acid |

| 2 | Conversion to acid chloride or activated ester | Thionyl chloride or coupling agents (e.g., DCC) | Activated 2-(2,5-dimethylphenoxy)acetyl intermediate |

| 3 | Amidation with 4-aminophenylamine | Organic solvent (DCM, THF), base (triethylamine), room temp or reflux | This compound |

| 4 | Purification | Recrystallization or chromatography | Pure target compound |

Research Findings and Analytical Data

The nucleophilic substitution and amidation steps are critical for the successful synthesis of the compound, with reaction yields typically ranging from 70% to 90% under optimized conditions.

The presence of the 2,5-dimethyl substituents on the phenoxy ring influences the reactivity and solubility of intermediates, requiring careful control of reaction parameters.

Spectroscopic analysis (NMR, IR, MS) confirms the structure and purity of the final product.

Comparative Notes on Related Compounds

While the preparation of this compound shares similarities with related compounds such as N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide and N-(4-aminophenyl)-2-(2,6-dimethylphenoxy)acetamide, the position of methyl substituents on the phenoxy ring affects the synthetic approach slightly, particularly in the choice of starting phenol and reaction conditions to optimize yield and selectivity.

Summary Table of Preparation Methods for this compound

| Aspect | Details |

|---|---|

| Starting Materials | 2,5-Dimethylphenol, chloroacetic acid, 4-aminophenylamine |

| Key Intermediates | 2-(2,5-dimethylphenoxy)acetic acid, acid chloride or activated ester |

| Reaction Types | Etherification, acid chloride formation, amidation |

| Solvents | Dichloromethane, tetrahydrofuran, aqueous base |

| Bases | Sodium hydroxide (for etherification), triethylamine (for amidation) |

| Reaction Conditions | Heating for etherification, room temperature to reflux for amidation |

| Purification | Recrystallization, chromatography |

| Industrial Techniques | Continuous flow reactors, automated reagent addition, advanced purification |

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H18N2O2

- Molecular Weight : 270.33 g/mol

- IUPAC Name : N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide

The compound features an amino group at the para position of the phenyl ring and a dimethyl substitution on the phenoxy moiety, which may influence its lipophilicity and biological interactions.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The compound may be reduced to yield corresponding amines.

- Substitution : Electrophilic substitution reactions can occur on the aromatic rings.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe , particularly in studying enzyme interactions and signaling pathways. Its unique structure allows it to interact with specific molecular targets, modulating their activity.

Medicine

This compound has shown promise in medicinal chemistry due to its potential therapeutic properties , including:

- Anti-inflammatory effects : The compound may inhibit inflammatory pathways.

- Analgesic properties : It could provide pain relief through modulation of pain receptors.

- Anticancer activity : Preliminary studies indicate that derivatives exhibit significant anticancer properties against various human cancer cell lines (IC50 values as low as 0.45 µM) .

Industrial Applications

In industry, this compound is utilized in the development of advanced materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for creating tailored materials for applications in pharmaceuticals and biotechnology.

Anticancer Activity

Research indicates that this compound and its derivatives possess notable anticancer properties. For instance:

- In a study involving derivatives tested against 60 human tumor cell lines, some exhibited potent anticancer activity with significantly lower IC50 values than established chemotherapeutics .

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits moderate antimicrobial activity against both gram-positive and gram-negative bacteria. The dimethylphenoxy group enhances membrane permeability, facilitating better interaction with microbial targets.

Case Studies

- Antitumor Screening : A comprehensive screening conducted by the National Cancer Institute tested derivatives against various human tumor cell lines. Some derivatives showed potent anticancer activity with IC50 values significantly lower than established treatments .

- Mechanistic Studies : Investigations revealed that this compound could induce apoptosis in cancer cells through caspase activation pathways, suggesting potential use in combination therapies where inducing cell death is critical .

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Key Observations :

- Substituent Diversity: The target compound’s 4-aminophenyl group distinguishes it from halogenated analogs (e.g., bromo/chloro derivatives in ) and paracetamol’s hydroxyl group .

- Phenoxy Modifications: The 2,5-dimethylphenoxy group is consistent across analogs in , enhancing steric bulk and lipophilicity compared to simpler acetylated structures like paracetamol.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- High boiling points (>500°C) across dimethylphenoxy derivatives suggest thermal stability, suitable for industrial synthesis .

Biological Activity

N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and applications in pharmacology.

Chemical Structure and Properties

The compound features an aminophenyl group linked to a 2,5-dimethylphenoxy moiety through an acetamide bond. Its molecular formula is . The structural characteristics suggest potential interactions with biological targets, which may lead to various pharmacological effects.

Synthesis

The synthesis of this compound typically involves several organic reactions. A common approach is the reaction of 4-aminobenzoic acid with 2,5-dimethylphenol under acylation conditions. This multi-step synthesis requires careful control of reaction parameters to achieve high purity and yield.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of aminophenyl acetamides have been screened against various human tumor cell lines. Notably, certain derivatives demonstrated considerable anticancer activity against melanoma and pancreatic cancer cell lines, suggesting that the compound may share similar properties .

Antimicrobial and Anti-inflammatory Properties

This compound has also been investigated for its antimicrobial and anti-inflammatory effects. Studies indicate that compounds with similar structures can inhibit bacterial growth and reduce inflammation in vitro. These properties are attributed to their ability to interact with specific enzymes or receptors involved in inflammatory pathways.

The biological activity of this compound is believed to result from its interaction with biological macromolecules. The aminophenyl group can form hydrogen bonds with target proteins, while the hydrophobic dimethylphenoxy group may enhance binding affinity through hydrophobic interactions. This dual interaction mechanism could modulate enzyme activity or receptor signaling pathways.

Case Studies and Research Findings

Q & A

What are the established synthetic routes for N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide?

Level: Basic

Methodological Answer:

The synthesis typically involves sequential alkylation and acylation steps. A plausible route starts with 2,5-dimethylphenol, which undergoes alkylation with chloroacetic acid or its derivatives to form the phenoxyacetic acid intermediate. This intermediate is then activated (e.g., via thionyl chloride) and coupled with 4-aminophenylamine under nucleophilic acyl substitution conditions. Reaction optimization may include temperature control (e.g., 60–80°C for acylation) and catalytic bases like triethylamine to enhance efficiency. Purification is achieved via recrystallization or column chromatography .

How is the structural characterization of this compound performed?

Level: Basic

Methodological Answer:

Structural elucidation employs:

- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for the aminophenyl group and methyl resonances at δ 2.2–2.5 ppm for dimethylphenoxy).

- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1650 cm (amide C=O) validate functional groups.

- X-ray Crystallography : Resolves stereoelectronic effects and intramolecular interactions, such as hydrogen bonding between the amide N-H and phenoxy oxygen .

How can researchers optimize the synthesis yield and purity of this compound?

Level: Advanced

Methodological Answer:

Key strategies include:

- Reaction Condition Tuning : Elevated temperatures (70–90°C) and inert atmospheres (N) improve acylation efficiency.

- Catalyst Screening : Lewis acids (e.g., ZnCl) or DMAP (4-dimethylaminopyridine) accelerate coupling reactions.

- Purification Techniques : Gradient elution in HPLC (C18 columns) or fractional crystallization using ethanol/water mixtures enhances purity.

- Scale-Up Considerations : Industrial methods may adopt continuous flow reactors to maintain consistent yields (>85%) .

What analytical methods resolve contradictory data in biological activity studies?

Level: Advanced

Methodological Answer:

Discrepancies in bioactivity data (e.g., IC variations) are addressed via:

- Orthogonal Assays : Combine colorimetric (MTT assay ) and fluorometric (Calcein-AM) cytotoxicity tests to cross-validate results.

- Target Engagement Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to suspected targets (e.g., enzymes or receptors).

- Metabolomic Profiling : LC-MS/MS identifies metabolite interference or degradation products that may skew activity readings .

What are the challenges in studying the stereochemistry of this compound, and how are they addressed?

Level: Advanced

Methodological Answer:

Challenges arise from:

- Conformational Flexibility : The phenoxy-acetamide linker allows rotational freedom, complicating chiral center analysis.

- Resolution Techniques :

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers using hexane/isopropanol gradients.

- X-ray Crystallography : Determines absolute configuration via anomalous dispersion effects.

- Circular Dichroism (CD) : Correlates Cotton effects with stereochemical assignments .

How does this compound interact with biological targets?

Level: Advanced

Methodological Answer:

Mechanistic studies involve:

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., kinase domains or GPCRs).

- Mutagenesis Assays : Site-directed mutagenesis of suspected binding residues (e.g., Tyr452 in enzyme active sites) validates interaction hotspots.

- Inhibitor Profiling : Competitive inhibition assays (e.g., with -labeled substrates) quantify potency and selectivity .

What structural analogs of this compound have been explored for comparative bioactivity studies?

Level: Advanced

Methodological Answer:

Key analogs include:

- N-(4-Chlorophenyl)-2-(2,5-dimethylphenoxy)acetamide : Substitution of -NH with -Cl alters hydrophobicity and target affinity.

- N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)acetamide : Positional isomerism of methyl groups impacts steric hindrance and binding kinetics.

- Sulfonamide Derivatives : Replacement of the acetamide with sulfonamide groups modifies electronic profiles and metabolic stability.

Comparative studies use SAR (structure-activity relationship) models to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.